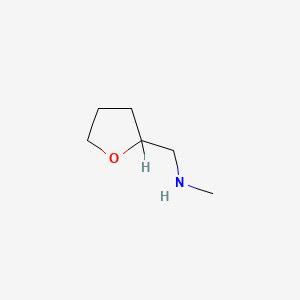
3-甲基吡咯烷-2-酮
描述
3-Methyl-2-pyrrolidinone is a compound that is structurally related to pyrrolidinones, a class of organic compounds characterized by a five-membered lactam ring. Although the provided papers do not directly discuss 3-Methyl-2-pyrrolidinone, they offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related pyrrolidinone derivatives. These papers provide a foundation for understanding the broader context of pyrrolidinone chemistry, which can be applied to the analysis of 3-Methyl-2-pyrrolidinone.
Synthesis Analysis
The synthesis of pyrrolidinone derivatives is a topic of interest in several papers. For instance, the one-step synthesis of 3,5-disubstituted-2-pyridylpyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine suggests a method that could potentially be adapted for the synthesis of 3-Methyl-2-pyrrolidinone derivatives . Additionally, the synthesis of 2,3-disubstituted pyrrolidines and piperidines via oxidative decarboxylation-beta-iodination of amino acids provides a mild procedure that could be relevant for introducing substituents into the pyrrolidinone ring . The organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] also demonstrates the potential for creating structurally complex pyrrolidinone derivatives with high enantiopurity .
Molecular Structure Analysis
The molecular structure of pyrrolidinone derivatives is crucial for their chemical properties and reactivity. The X-ray crystallography studies of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones provide detailed information on the bond lengths and angles, which are essential for understanding the three-dimensional conformation of these molecules . Similarly, the crystal structure of 3(4-Pyridil-methyl)amino-pyrrolidine-2,5-dione offers insights into the hydrogen bonding patterns and molecular packing, which could influence the reactivity and solubility of 3-Methyl-2-pyrrolidinone .
Chemical Reactions Analysis
The reactivity of pyrrolidinone derivatives is a key aspect of their chemical behavior. The acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids indicates the potential for functionalizing the pyrrolidinone ring at specific positions . The review on the synthesis and reactions of 3-pyrrolidinones highlights the versatility of these compounds as substrates for the synthesis of various heterocyclic compounds . This suggests that 3-Methyl-2-pyrrolidinone could also be a versatile intermediate for the synthesis of biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidinone derivatives are influenced by their molecular structure. The studies on the physical and structural properties of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones, including mass spectrometry, infrared, and proton NMR spectroscopies, provide a comprehensive understanding of the properties of these compounds . These techniques could be applied to 3-Methyl-2-pyrrolidinone to determine its purity, stability, and other relevant physical properties.
科学研究应用
药物发现
吡咯烷-2-酮是五元内酰胺,存在于天然和合成化合物中 . 吡咯-2-酮片段在药物和天然化合物中的存在,在开发其合成新方法方面引起了广泛关注 . 吡咯烷-2-酮已被用于合成各种生物碱 以及不常见的β-氨基酸,如他汀类药物及其衍生物 .
生物活性
吡咯烷-2-酮衍生物表现出多种生物活性,如抗炎、镇痛 、抗菌 、心脏毒性 、抗分枝杆菌 、抗抑郁 、抗病毒 、抗肿瘤 以及其他活性 .
有机合成
吡咯烷-2-酮用于有机合成,特别是在烯烃的溴化反应中 . 有机分子的溴化是合成有机化学中的一项重要任务 .
生物活性化合物的支架
五元吡咯烷环是药物化学家广泛使用的含氮杂环之一,用于获得治疗人类疾病的化合物 . 由于sp3-杂化,可以有效地探索药效团空间,因此人们对这种饱和支架的兴趣日益浓厚 .
对立体化学的贡献
吡咯烷环有助于分子的立体化学 . 由于吡咯烷环最显著的特征之一是碳的立体异构性,不同的立体异构体和取代基的空间取向会导致药物候选物的不同生物学特性 .
增加三维覆盖范围
环的非平面性——一种称为“伪旋转”的现象——导致三维(3D)覆盖范围增加 . 这在设计具有不同生物学特性的新型吡咯烷化合物方面特别有用 .
作用机制
Target of Action
3-Methylpyrrolidin-2-one, also known as 3-Methyl-2-pyrrolidinone, is a member of the class of pyrrolidine-2-ones . It’s under investigation for the treatment of multiple myeloma .
Mode of Action
It’s known that pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids .
Biochemical Pathways
It’s known that pyrrolidin-2-ones are versatile lead compounds for designing powerful bioactive agents . They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects .
Pharmacokinetics
It’s known that 3-methylpyrrolidin-2-one has ideal pharmaceutical properties for a cns drug in regard to water solubility, permeability and lipophilicity, and it has low binding to human plasma proteins .
Result of Action
It’s known that pyrrolidin-2-ones exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .
Action Environment
It’s known that it is used in the petrochemical, polymer and battery industries as a solvent, exploiting its nonvolatility and ability to dissolve diverse materials .
安全和危害
未来方向
属性
IUPAC Name |
3-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-4-2-3-6-5(4)7/h4H,2-3H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCWQPKHSMJWPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30948446 | |
| Record name | 4-Methyl-3,4-dihydro-2H-pyrrol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30948446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2555-05-7 | |
| Record name | 3-Methyl-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2555-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylpyrrolidin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002555057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-3,4-dihydro-2H-pyrrol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30948446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.060 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B1294521.png)



